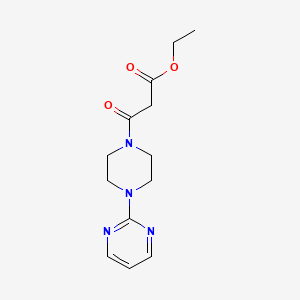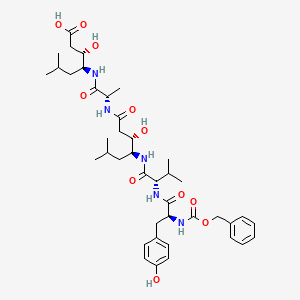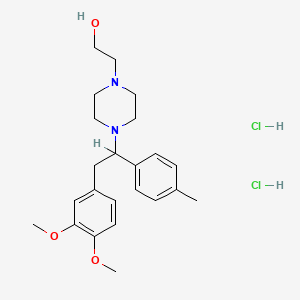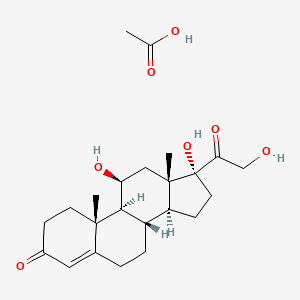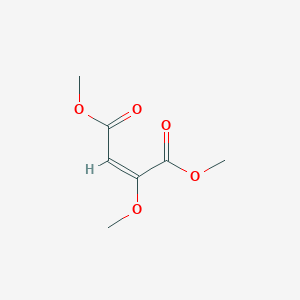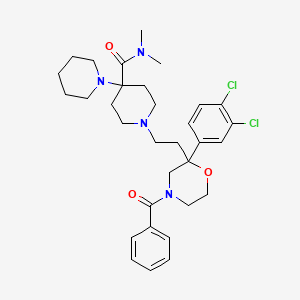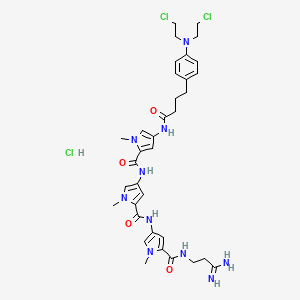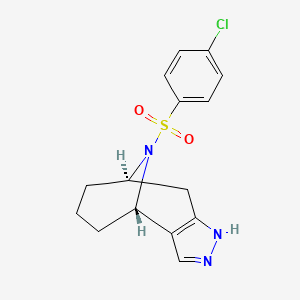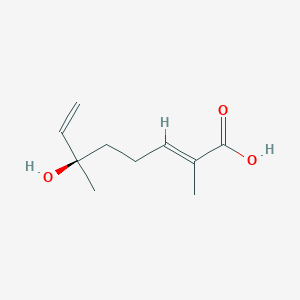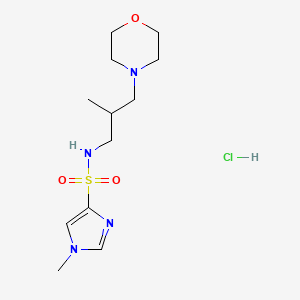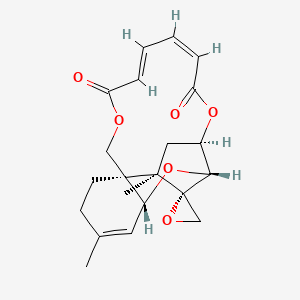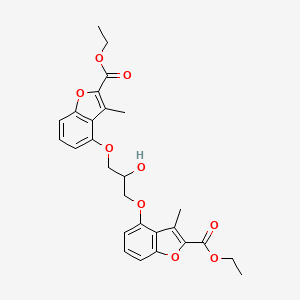
2-Benzofurancarboxylic acid, 4,4'-(2-hydroxytrimethylenedioxy)bis(3-methyl-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzofurancarboxylic acid, 4,4’-(2-hydroxytrimethylenedioxy)bis(3-methyl-, diethyl ester is a complex organic compound that belongs to the benzofuran family This compound is characterized by its unique structure, which includes a benzofuran ring fused with a carboxylic acid group and multiple ester functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofurancarboxylic acid, 4,4’-(2-hydroxytrimethylenedioxy)bis(3-methyl-, diethyl ester typically involves multi-step organic reactions. One common method includes the esterification of benzofurancarboxylic acid derivatives with appropriate alcohols under acidic conditions. The reaction is often catalyzed by sulfuric acid or other strong acids to facilitate the formation of the ester bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to isolate the desired product from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzofurancarboxylic acid, 4,4’-(2-hydroxytrimethylenedioxy)bis(3-methyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert ester groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Benzofurancarboxylic acid, 4,4’-(2-hydroxytrimethylenedioxy)bis(3-methyl-, diethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Benzofurancarboxylic acid, 4,4’-(2-hydroxytrimethylenedioxy)bis(3-methyl-, diethyl ester exerts its effects involves interactions with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which may interact with enzymes or receptors in biological systems. The benzofuran ring can also participate in various biochemical pathways, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran-2-carboxylic acid: A simpler analog with a single carboxylic acid group.
2-Benzofurancarboxylic acid, 2,4,5,6,7,7a-hexahydro-4,4,7a-trimethyl-, methyl ester: A related compound with different ester groups.
Uniqueness
2-Benzofurancarboxylic acid, 4,4’-(2-hydroxytrimethylenedioxy)bis(3-methyl-, diethyl ester is unique due to its multiple ester functionalities and the presence of a benzofuran ring
Eigenschaften
CAS-Nummer |
112489-23-3 |
|---|---|
Molekularformel |
C27H28O9 |
Molekulargewicht |
496.5 g/mol |
IUPAC-Name |
ethyl 4-[3-[(2-ethoxycarbonyl-3-methyl-1-benzofuran-4-yl)oxy]-2-hydroxypropoxy]-3-methyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C27H28O9/c1-5-31-26(29)24-15(3)22-18(9-7-11-20(22)35-24)33-13-17(28)14-34-19-10-8-12-21-23(19)16(4)25(36-21)27(30)32-6-2/h7-12,17,28H,5-6,13-14H2,1-4H3 |
InChI-Schlüssel |
LIDIUKCDSDFAGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=C(O4)C(=O)OCC)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


